molecular formula C11H19NO5 B2771812 2-[(2R,4R)-4-Hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]acetic acid CAS No. 2166194-03-0

2-[(2R,4R)-4-Hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]acetic acid

Cat. No. B2771812
CAS RN: 2166194-03-0
M. Wt: 245.275
InChI Key: ODADLSCORSWAER-HTQZYQBOSA-N
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Description

The compound “2-[(2R,4R)-4-Hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]acetic acid” is a derivative of pyrrolidine carboxylic acids . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s widely used in medicinal chemistry . The compound also contains a carboxylic acid group and an ester group, which are common functional groups in organic chemistry.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, along with the carboxylic acid and ester functional groups. The stereochemistry at the 2R,4R positions would also be a key feature .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the carboxylic acid group could react with bases to form a carboxylate anion, or with alcohols to form an ester .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group could make the compound acidic, and the ester group could make it susceptible to hydrolysis .

Scientific Research Applications

Catalytic Applications

One study demonstrates the catalytic ability of novel β-homoproline derivatives, closely related to the compound of interest, in direct asymmetric aldol reactions. These catalysts have shown a cooperative effect between hydroxyl and carboxyl groups, influencing enantioselectivity in the formation of aldol products, thus highlighting their importance in stereoselective synthesis (Hiraga et al., 2011).

Molecular and Quantum Chemical Investigation

Another research focuses on the DFT and quantum chemical calculations to investigate the molecular properties of substituted pyrrolidinones. This study provides insights into electronic properties such as the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO) energy, and molecular densities, which are crucial for understanding the chemical behavior of related compounds (Bouklah et al., 2012).

Synthesis of Complex Molecules

Research into the synthesis of isoxazolylpyrrolones via a three-component reaction demonstrates the versatility of pyrrolidin-based compounds in forming complex heterocyclic structures. This synthesis route highlights the compound's role in building molecular complexity and exploring new chemical spaces (Sakhno et al., 2021).

Luminescent Properties and Metal Sensing

A study on pyridylthiazoles, which share structural similarities with the compound , investigates their absorption, fluorescence, and excitation spectra. This research suggests potential applications in metal sensing and as laser dyes, highlighting the functional versatility of compounds with similar structural motifs (Grummt et al., 2007).

Future Directions

Future research could involve synthesizing this compound and studying its properties and potential biological activity. It could also involve modifying the structure to create new derivatives with potentially improved properties .

properties

IUPAC Name

2-[(2R,4R)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-6-8(13)4-7(12)5-9(14)15/h7-8,13H,4-6H2,1-3H3,(H,14,15)/t7-,8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODADLSCORSWAER-HTQZYQBOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1CC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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